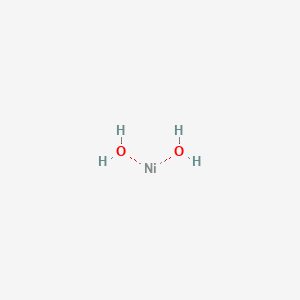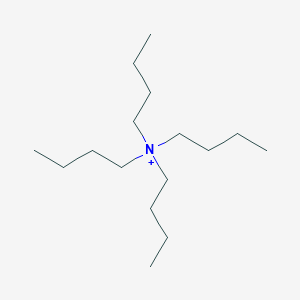
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide, also known as EMD 57283, is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. In
Mécanisme D'action
The mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is not fully understood. However, it has been reported to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting CAIX, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 may disrupt the pH balance of cancer cells, leading to their death. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the activity of the protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects:
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to exhibit a range of biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been shown to inhibit the proliferation and migration of cancer cells, which is a crucial step in tumor growth and metastasis. It has also been reported to inhibit the formation of new blood vessels, which is important for the growth and survival of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers investigating the role of CAIX and CK2 in cancer and inflammation. However, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 also has some limitations. It is a relatively expensive compound, which may limit its use in large-scale experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Orientations Futures
There are several future directions for the research of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283. One potential area of research is the development of more potent and selective inhibitors of CAIX and CK2. Additionally, further studies are needed to fully understand the mechanism of action of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 and its potential therapeutic applications. Finally, the use of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 in combination with other anti-cancer and anti-inflammatory agents may provide a more effective treatment strategy for these diseases.
In conclusion, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 is a sulfonamide derivative that has been extensively studied for its potential therapeutic applications. It exhibits a range of biological activities, including anti-inflammatory, anti-tumor, and anti-angiogenic effects. The synthesis method of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base. 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has several advantages for lab experiments, including its stability and extensive research history. However, its mechanism of action is not fully understood, and further research is needed to fully explore its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 involves the reaction of 2-ethoxy-4,5-dimethylbenzenesulfonyl chloride with 3-methyl-2-pyridinylamine in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain the final compound. This method has been reported to yield high purity and yield of 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283.
Applications De Recherche Scientifique
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide 57283 has been reported to have anti-tumor effects by inhibiting the proliferation and migration of cancer cells. It has also been shown to exhibit anti-angiogenic effects by inhibiting the formation of new blood vessels, which is a crucial step in tumor growth and metastasis.
Propriétés
Nom du produit |
2-ethoxy-4,5-dimethyl-N-(3-methyl-2-pyridinyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C16H20N2O3S |
Poids moléculaire |
320.4 g/mol |
Nom IUPAC |
2-ethoxy-4,5-dimethyl-N-(3-methylpyridin-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C16H20N2O3S/c1-5-21-14-9-12(3)13(4)10-15(14)22(19,20)18-16-11(2)7-6-8-17-16/h6-10H,5H2,1-4H3,(H,17,18) |
Clé InChI |
PNFUIWXTNKLWHD-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
SMILES canonique |
CCOC1=C(C=C(C(=C1)C)C)S(=O)(=O)NC2=C(C=CC=N2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(2-Butoxy-5-chloro-4-methylphenyl)sulfonyl]amino}benzoic acid](/img/structure/B224603.png)
![2-{[(4-Butoxy-1-naphthyl)sulfonyl]amino}benzoic acid](/img/structure/B224608.png)



![1-[(4-bromo-3-propoxyphenyl)sulfonyl]-1H-imidazole](/img/structure/B224638.png)
![1-[(4-methoxy-1-naphthyl)sulfonyl]-1H-pyrazole](/img/structure/B224642.png)
![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)





